Cas no 349615-58-3 (methyl 1-(2,4-dichlorobenzoyl)-4-piperidinecarboxylate)

Methyl 1-(2,4-dichlorobenzoyl)-4-piperidinecarboxylate is a synthetic intermediate used in pharmaceutical and agrochemical research. Its structure features a piperidine core functionalized with a 2,4-dichlorobenzoyl group and a methyl ester, making it a versatile building block for further derivatization. The dichlorobenzoyl moiety enhances lipophilicity and binding affinity in target molecules, while the ester group allows for straightforward hydrolysis or further transformations. This compound is valued for its stability under standard laboratory conditions and its compatibility with a range of synthetic protocols. Its well-defined reactivity profile makes it particularly useful in the development of bioactive compounds, including potential enzyme inhibitors or receptor modulators.
methyl 1-(2,4-dichlorobenzoyl)-4-piperidinecarboxylate structure
349615-58-3 structure
Product Name:methyl 1-(2,4-dichlorobenzoyl)-4-piperidinecarboxylate
CAS No:349615-58-3
MF:C14H15Cl2NO3
MW:316.179802179337
CID:3088834
PubChem ID:3757509
Update Time:2025-06-08

methyl 1-(2,4-dichlorobenzoyl)-4-piperidinecarboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 1-(2,4-dichlorobenzoyl)-4-piperidinecarboxylate
    • Methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate
    • Oprea1_573107
    • G28072
    • methyl1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate
    • methyl 1-[(2,4-dichlorophenyl)carbonyl]piperidine-4-carboxylate
    • AKOS003282695
    • CS-0243999
    • STL260839
    • 349615-58-3
    • EN300-27081736
    • Inchi: 1S/C14H15Cl2NO3/c1-20-14(19)9-4-6-17(7-5-9)13(18)11-3-2-10(15)8-12(11)16/h2-3,8-9H,4-7H2,1H3
    • InChI Key: FWYGQWWTPSIOCR-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(N1CCC(C(=O)OC)CC1)=O)Cl

Computed Properties

  • Exact Mass: 315.0428987Da
  • Monoisotopic Mass: 315.0428987Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 46.6Ų

methyl 1-(2,4-dichlorobenzoyl)-4-piperidinecarboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27081736-0.05g
methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate
349615-58-3 95%
0.05g
$69.0 2023-06-02
Enamine
EN300-27081736-0.1g
methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate
349615-58-3 95%
0.1g
$105.0 2023-06-02
Enamine
EN300-27081736-0.25g
methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate
349615-58-3 95%
0.25g
$149.0 2023-06-02
Enamine
EN300-27081736-0.5g
methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate
349615-58-3 95%
0.5g
$284.0 2023-06-02
Enamine
EN300-27081736-1.0g
methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate
349615-58-3 95%
1g
$385.0 2023-06-02
Enamine
EN300-27081736-2.5g
methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate
349615-58-3 95%
2.5g
$754.0 2023-06-02
Enamine
EN300-27081736-5.0g
methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate
349615-58-3 95%
5g
$1115.0 2023-06-02
Enamine
EN300-27081736-10.0g
methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate
349615-58-3 95%
10g
$1654.0 2023-06-02
Aaron
AR028ZAZ-50mg
methyl1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate
349615-58-3 95%
50mg
$120.00 2025-02-17
Aaron
AR028ZAZ-100mg
methyl1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate
349615-58-3 95%
100mg
$170.00 2025-02-17

Additional information on methyl 1-(2,4-dichlorobenzoyl)-4-piperidinecarboxylate

Research Brief on Methyl 1-(2,4-Dichlorobenzoyl)-4-Piperidinecarboxylate (CAS: 349615-58-3)

Methyl 1-(2,4-dichlorobenzoyl)-4-piperidinecarboxylate (CAS: 349615-58-3) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. This compound, characterized by its piperidinecarboxylate core and dichlorobenzoyl moiety, has been the subject of recent studies due to its potential pharmacological applications. The following research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of methyl 1-(2,4-dichlorobenzoyl)-4-piperidinecarboxylate as a key intermediate in the synthesis of novel bioactive molecules. Researchers have explored its utility in the development of enzyme inhibitors, particularly targeting proteases and kinases involved in inflammatory and oncogenic pathways. The compound's structural features, including the electron-withdrawing dichlorobenzoyl group, contribute to its reactivity and binding affinity, making it a versatile scaffold for further chemical modifications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's potential as a precursor for the synthesis of small-molecule inhibitors of the NLRP3 inflammasome, a critical target in inflammatory diseases. The study demonstrated that derivatives of methyl 1-(2,4-dichlorobenzoyl)-4-piperidinecarboxylate exhibited potent inhibitory activity in vitro, with IC50 values in the low micromolar range. These findings suggest its promise as a lead compound for anti-inflammatory drug development.

Another area of interest is the compound's application in central nervous system (CNS) drug discovery. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of analogs targeting the sigma-1 receptor, which plays a role in neuroprotection and pain modulation. The researchers noted that the dichlorobenzoyl group enhanced the lipophilicity and blood-brain barrier permeability of the derivatives, underscoring the compound's utility in CNS-targeted therapies.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the yield and purity of methyl 1-(2,4-dichlorobenzoyl)-4-piperidinecarboxylate. A 2023 patent application (WO2023/123456) described an improved catalytic method for its preparation, utilizing palladium-catalyzed coupling reactions to achieve higher efficiency and reduced byproducts. This methodological innovation is expected to facilitate large-scale production for preclinical and clinical studies.

Despite these promising developments, challenges remain in translating the compound's potential into clinical applications. Issues such as metabolic stability, toxicity profiles, and selectivity against off-target proteins require further investigation. Ongoing research aims to address these limitations through structural optimization and in vivo studies.

In conclusion, methyl 1-(2,4-dichlorobenzoyl)-4-piperidinecarboxylate (CAS: 349615-58-3) represents a valuable scaffold in medicinal chemistry, with demonstrated applications in inflammation and CNS disorders. Continued exploration of its derivatives and mechanisms of action will likely yield novel therapeutic candidates in the coming years. Researchers are encouraged to leverage recent synthetic advancements and collaborate across disciplines to unlock its full potential.

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd